7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine core, with a methoxy (-OCH₃) substituent at position 7 and a carboxylic acid (-COOH) group at position 3. The parent structure, [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 5543-08-8), has a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . The addition of a methoxy group at position 7 modifies its physicochemical properties, likely enhancing lipophilicity and influencing biological interactions.
Properties
IUPAC Name |
7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-3-11-6(4-5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKYHASUHHNZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NN=C(N2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization Using N-Chlorosuccinimide (NCS)
A highly efficient method involves the cyclization of hydrazone precursors with NCS. As demonstrated by El-Kurdi et al., hydrazones dissolved in dry DMF undergo exothermic reactions with NCS at 0°C, followed by gradual warming to room temperature. This method achieves yields exceeding 90% and is adaptable to derivatives bearing electron-withdrawing or donating groups. For 7-methoxy-triazolo[4,3-a]pyridine-3-carboxylic acid, the hydrazone precursor would require a methoxy group at position 7 and a protected carboxylic acid (e.g., methyl ester) at position 3. Post-cyclization hydrolysis would then yield the free carboxylic acid.
Reaction Conditions :
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Solvent: Dry DMF
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Temperature: 0°C to room temperature
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Reagent: NCS (1.1 equiv)
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Workup: Filtration, recrystallization with water and Et₃N
Hydrazine-Mediated Cyclization of Chloropyridine Derivatives
Adapting methods from anticonvulsant research, chloropyridine intermediates react with hydrazine to form hydrazine-pyridine adducts, which subsequently cyclize with carboxylic acid derivatives. For example, 2-chloro-7-methoxypyridine treated with anhydrous hydrazine in pyridine generates a hydrazine intermediate. Reacting this with ethyl cyanoacetate or malonic acid derivatives in n-butanol at 120°C facilitates cyclization. This route offers moderate yields (~66%) and requires careful control of stoichiometry to avoid byproducts.
Key Steps :
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Hydrazination :
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2-Chloro-7-methoxypyridine + hydrazine → hydrazine-pyridine intermediate
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Solvent: Pyridine, reflux, 2 hours
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Cyclization :
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Intermediate + ethyl cyanoacetate → triazolo ring formation
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Solvent: n-Butanol, 120°C, 7 hours
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Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Successful synthesis is confirmed through:
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¹H NMR : A singlet at δ 3.90–4.10 ppm for the methoxy group and absence of hydrazine NH₂ signals.
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¹³C NMR : Carbonyl resonance at δ 165–170 ppm for the carboxylic acid.
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MS : Molecular ion peak matching C₉H₇N₃O₃ (m/z 221.06).
For example, a reported analog,triazolo[4,3-a]pyridine-7-carboxylic acid, shows:
Challenges and Optimization Strategies
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Regioselectivity : Competing cyclization pathways may yield [1,5-a] isomers. Using bulky directing groups (e.g., tert-butyl) or low-temperature conditions minimizes this.
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Carboxylic Acid Protection : Methyl or ethyl esters are preferred during cyclization to prevent side reactions. Hydrolysis with NaOH/EtOH (2M, reflux) cleanly regenerates the acid.
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Purification : Silica gel chromatography (hexane:EtOAc, 4:6) or recrystallization (water/EtOH) ensures high purity .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacological agent . It exhibits a wide range of biological activities, particularly in the context of neurological disorders and cancer treatment.
Neurological Disorders
Recent studies have highlighted the compound's role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This modulation can potentially enhance synaptic plasticity and cognitive functions, making it a candidate for treating conditions such as Alzheimer's disease and schizophrenia .
Case Study:
- Title: "Discovery and Kinetic Profiling of 7-Aryl-1,2,4-triazolo[4,3-a]pyridines"
- Findings: The study demonstrated that derivatives of 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine could significantly improve cognitive functions in animal models by enhancing mGlu2 receptor activity .
Cancer Treatment
The compound has also shown promise in cancer research. Its derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation.
Data Table: Biological Activities of Derivatives
Pharmacological Investigations
The pharmacological profile of this compound includes its interaction with various receptors and enzymes.
Receptor Interaction
Research indicates that this compound interacts with muscarinic acetylcholine receptors (mAChRs), which are crucial for neurotransmission in the central nervous system. This interaction could lead to therapeutic applications in treating cognitive decline associated with neurodegenerative diseases .
Biological Activity
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the class of triazole derivatives. Its unique structure includes a triazole ring fused to a pyridine ring, with a methoxy group at the 7th position and a carboxylic acid group at the 3rd position. This compound has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Notably, these compounds can inhibit the growth of various cancer cell lines by targeting critical pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound is believed to inhibit the expression of c-Met and VEGFR-2, which are vital for cancer cell growth and angiogenesis. This inhibition disrupts signaling pathways associated with tumor growth and metastasis .
- Case Studies : In vitro studies have demonstrated that similar triazole derivatives can induce apoptosis in A549 lung cancer cells in a dose-dependent manner. This effect is linked to the compound's ability to modulate biochemical pathways that lead to programmed cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Compounds containing the triazole moiety are known for their ability to inhibit pro-inflammatory markers.
- Research Findings : Studies have shown that derivatives with similar structures can effectively reduce levels of TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), demonstrating their anti-inflammatory capabilities .
- Selectivity Index : Some derivatives exhibit high selectivity for COX-2 over COX-1, indicating potential for fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the triazole and pyridine rings can significantly influence its pharmacological properties.
Key Findings from SAR Studies
- Substituent Effects : Modifications at the 7-position (methoxy vs. other groups) can enhance anticancer potency while maintaining selectivity for COX-2 inhibition.
- Analog Development : New analogs have been synthesized and tested for their efficacy against various cancer types and inflammatory conditions. These studies aim to balance potency with safety profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, or ring saturation. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Note: The 7-methoxy derivative’s molecular weight is extrapolated from the parent compound’s data.
Key Observations:
- Positional Isomerism : The 3-methoxy-8-carboxylic acid isomer (C₈H₇N₃O₃) demonstrates how substituent placement alters molecular weight and electronic properties. The 7-methoxy analog is expected to exhibit distinct hydrogen bonding and steric effects compared to positional isomers.
- Ester vs. Acid : The ethyl ester derivative (C₉H₉N₃O₂) shows increased lipophilicity (LogP: 1.53) compared to the carboxylic acid form, which may enhance membrane permeability in biological systems.
Key Observations:
- Green Chemistry : Sodium hypochlorite (NaOCl) offers an environmentally benign alternative to toxic oxidants like Cr(VI) salts .
- Efficiency : The two-step synthesis for triazolopyridine-3-carboxylic acids provides a versatile pathway for further functionalization, such as amide coupling (e.g., tankyrase inhibitors in ).
Physicochemical and Spectral Properties
- IR Spectroscopy : Carboxylic acid derivatives exhibit characteristic peaks at ~1720–1730 cm⁻¹ (C=O stretch) , while ester analogs show peaks at ~1730 cm⁻¹ (ester C=O) .
- Mass Spectrometry : The parent compound ([M⁺] = 163) contrasts with the ethyl ester ([M⁺] = 191) , confirming functional group differences.
Q & A
What are the optimal synthetic routes for preparing 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieves a 73% isolated yield . Critical parameters include:
- Oxidant selection : NaOCl avoids toxic reagents like Cr(VI) or DDQ, aligning with green chemistry principles.
- Solvent choice : Ethanol enhances solubility of intermediates while minimizing environmental impact.
- Reaction time : Prolonged time may lead to over-oxidation or decomposition.
Validation via NMR and mass spectrometry confirms purity .
How do alternative oxidants compare in the oxidative ring-closure step for triazolopyridine synthesis?
Advanced Research Question
Comparative studies highlight trade-offs between efficiency and sustainability:
- Cr(VI) salts : High yields (>80%) but pose toxicity and waste disposal challenges .
- DDQ : Effective in non-polar solvents but requires stoichiometric amounts and generates hazardous byproducts .
- NaOCl : Lower yield (73%) but offers scalability and environmental safety .
Mechanistic studies suggest NaOCl operates via a radical pathway, while DDQ involves hydride transfer. Researchers must balance yield, safety, and scalability based on application needs .
What analytical techniques are most robust for characterizing 7-methoxy-triazolopyridine derivatives?
Basic Research Question
Structural elucidation requires multi-modal analysis:
- NMR : H and C NMR confirm regiochemistry of the triazole ring and methoxy/carboxylic acid substituents .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in ring fusion and substituent orientation (e.g., CCDC data in related triazolopyridines) .
For purity assessment, HPLC with UV detection (>95% purity) is recommended .
How do structural modifications at the 3-carboxylic acid position affect bioactivity?
Advanced Research Question
Derivatization at the 3-position modulates pharmacological properties:
- Esterification (e.g., ethyl ester in CAS 1260831-52-4): Enhances cell permeability but reduces aqueous solubility .
- Amidation : Improves target binding in enzyme inhibitors (e.g., anti-inflammatory agents) .
- Metal chelation : The carboxylic acid group enables coordination with metal ions, relevant in chemosensor design .
Structure-activity relationship (SAR) studies should prioritize substituent electronic effects and steric hindrance .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Advanced Research Question
Discrepancies in yield (e.g., 73% vs. literature claims of >80%) arise from:
- Intermediate purity : Hydrazine precursors with trace impurities reduce cyclization efficiency .
- Workup protocols : Silica gel chromatography vs. alumina plug filtration may lead to product loss .
- Oxidant batch variability : Commercial NaOCl solutions vary in active chlorine content.
Standardizing precursor synthesis and oxidant titration can improve reproducibility .
What computational methods support mechanistic studies of triazolopyridine formation?
Advanced Research Question
Density functional theory (DFT) simulations reveal:
- Transition states : Energy barriers for NaOCl-mediated cyclization favor a six-membered cyclic transition state .
- Solvent effects : Ethanol stabilizes polar intermediates via hydrogen bonding .
- Substituent effects : Electron-donating groups (e.g., methoxy) lower activation energy by stabilizing cationic intermediates .
Combining experimental kinetics with computational modeling clarifies rate-determining steps .
How can regioselectivity challenges in triazolopyridine synthesis be addressed?
Advanced Research Question
Competing ring-closure pathways (e.g., [1,2,4] vs. [1,5,a] isomers) are mitigated by:
- Directing groups : Methoxy substituents at the 7-position guide cyclization via steric and electronic effects .
- Catalytic systems : Palladium catalysts enable selective C–N bond formation in alternative routes .
- Temperature control : Lower temperatures (<50°C) favor kinetic over thermodynamic products .
Regioselectivity must be confirmed via NOESY or X-ray diffraction .
What are the emerging applications of this compound in drug discovery?
Basic Research Question
The triazolopyridine core is explored for:
- Antimicrobial agents : Analogues inhibit bacterial DNA gyrase .
- Kinase inhibitors : Carboxylic acid derivatives target ATP-binding pockets (e.g., JAK2 inhibitors) .
- Fluorescent probes : Methoxy groups enhance photostability in bioimaging .
Further studies should evaluate pharmacokinetics (e.g., metabolic stability via liver microsomes) .
How does the methoxy group influence spectroscopic properties?
Basic Research Question
The 7-methoxy substituent:
- NMR shifts : Deshields adjacent protons (e.g., H-6 and H-8) due to electron donation .
- UV-Vis absorption : Enhances transitions at ~270 nm, useful for quantification .
- Fluorescence : Quenches emission in polar solvents due to increased solvent relaxation .
What green chemistry principles apply to scaling up this synthesis?
Advanced Research Question
Scalable protocols emphasize:
- Solvent recycling : Ethanol recovery via distillation reduces waste .
- Catalyst-free conditions : Avoids metal contamination in APIs .
- Atom economy : The oxidative cyclization achieves >65% atom utilization .
Lifecycle assessment (LCA) should compare energy inputs of NaOCl vs. traditional oxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
